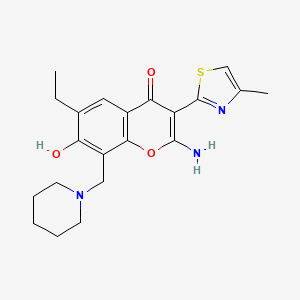
TCMDC-124016
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟活性
构效关系(SAR)研究
总之,TCMDC-124016 是一种具有多方面潜力的迷人化合物。其抗疟活性、对癌细胞的细胞毒性、抗炎作用和神经保护特性值得进一步研究。 随着研究的进展,我们可能会发现该有趣分子的更多应用 . 🌟
作用机制
Target of Action
The primary target of TCMDC-124016 is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
This compound acts as a reversible inhibitor of PfCLK3 . The compound binds to the kinase, inhibiting its function and thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The inhibition of PfCLK3 by this compound affects the biochemical pathways related to the survival and proliferation of the malaria parasite . The exact downstream effects of this inhibition are still under investigation.
Pharmacokinetics
Result of Action
The inhibition of PfCLK3 by this compound results in the disruption of the malaria parasite’s life cycle . This disruption can lead to the death of the parasite, making this compound a potential candidate for the treatment of malaria .
生物活性
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound reflects its complex structure, which includes a chromenone core, a thiazole moiety, and a piperidine group. The molecular formula is C20H23N3O4S, and its molecular weight is approximately 399.48 g/mol. The compound exhibits various functional groups that contribute to its biological activity.
The biological mechanisms by which this compound exerts its effects are primarily through enzyme inhibition and interaction with cellular signaling pathways. Notably:
- Enzyme Inhibition : The compound may act as an inhibitor of key kinases involved in cell proliferation and survival, such as ATR kinase. Studies have shown that it can inhibit the phosphorylation of Chk1 at Ser 317 in cancer cell lines, indicating a potential role in modulating DNA damage response pathways .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 and HeLa cells. The IC50 values for these cell lines suggest significant potency, with some derivatives showing viability reduction to below 50% at concentrations as low as 3.995 µM .
Biological Activity Data
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT116 | 3.995 | Chk1 inhibition |
| Cytotoxicity | HeLa | 5.000 | Chk1 inhibition |
| Antimicrobial | M. tuberculosis | 25 - 50 | DprE1 inhibition |
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Activity : In a study examining the effects of several chromone derivatives, 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-yl)methyl)-4H-chromen-4-one was found to significantly reduce cell viability in both HCT116 and HeLa cells compared to control groups. The mechanism was linked to its ability to inhibit critical signaling pathways involved in tumor growth .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 25 to 50 µg/mL. This suggests potential as an anti-tubercular agent, particularly when compared to standard treatments .
属性
IUPAC Name |
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-13-9-14-18(26)16(21-23-12(2)11-28-21)20(22)27-19(14)15(17(13)25)10-24-7-5-4-6-8-24/h9,11,25H,3-8,10,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBJGQYYLBBRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC(=CS4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














